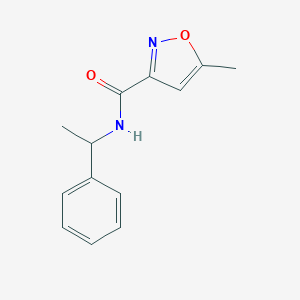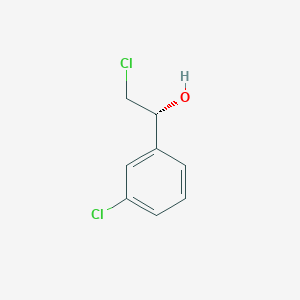
(R)-2-氯-1-(3-氯苯基)乙醇
描述
“®-2-Chloro-1-(3-chlorophenyl)ethanol” is a chemical compound with the molecular formula C8H9ClO. It is a useful research chemical . The compound is also known as “®-1-(3-chlorophenyl)ethanol” and has a CAS number of 120121-01-9 .
Synthesis Analysis
The synthesis of “®-2-Chloro-1-(3-chlorophenyl)ethanol” can be achieved through various synthetic routes. One common method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine . A study also reported a microwave-assisted method for the synthesis of related compounds, which involved reductive alkylation under a mild reducing agent .Molecular Structure Analysis
The molecular structure of “®-2-Chloro-1-(3-chlorophenyl)ethanol” can be analyzed using techniques such as single-crystal X-ray diffraction . The compound has a molecular weight of 156.61 g/mol . Its InChIKey is QYUQVBHGBPRDKN-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “®-2-Chloro-1-(3-chlorophenyl)ethanol” can be complex and depend on the specific conditions. For example, in a study, the compound was used in a reaction with a (1 R )-1- (3-chlorophenyl)ethanol solution, and the guest adsorption process was found to take a two-step pathway before equilibrium .Physical And Chemical Properties Analysis
“®-2-Chloro-1-(3-chlorophenyl)ethanol” has a molecular weight of 156.61 g/mol . It has a topological polar surface area of 20.2 Ų and a complexity of 105 . The compound has a rotatable bond count of 1 and a hydrogen bond donor count of 1 .科学研究应用
Biocatalytic Synthesis of Optically Pure Vic-Halohydrins
Specific Scientific Field
Biochemistry and Biotechnology
Application Summary
“®-2-Chloro-1-(3-chlorophenyl)ethanol” is used in the biocatalytic synthesis of optically pure vic-halohydrins . These are valuable building blocks for the synthesis of many different natural products and pharmaceuticals .
Methods of Application
The biocatalytic synthesis involves several enzymatic strategies, including asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
Results or Outcomes
Saccharomyces cerevisiae CGMCC 2.396 was able to afford “®-2-chloro-1-(3-chlorophenyl)ethanol” with more than 99% ee and 97% yield from 2-chloro-1-(3-chlorophenyl)ethanone .
Phenylacetaldehyde Reductase (PAR) Mutant Development
Specific Scientific Field
Microbiology and Biotechnology
Application Summary
“®-2-Chloro-1-(3-chlorophenyl)ethanol” is used in the development of an improved phenylacetaldehyde reductase (PAR) mutant . PAR is an enzyme that converts a wide variety of ketones into chiral alcohols with high optical purity .
Methods of Application
When an alcohol such as 2-propanol is used as a hydrogen donor, PAR itself will also mediate the regeneration of the coenzyme NADH in situ .
Results or Outcomes
The development of improved enzymes has facilitated the production of chiral alcohols .
属性
IUPAC Name |
(1R)-2-chloro-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKQOSGSUKVDG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438879 | |
| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Chloro-1-(3-chlorophenyl)ethanol | |
CAS RN |
142763-10-8 | |
| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




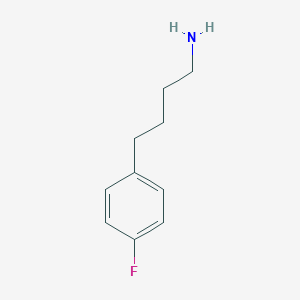
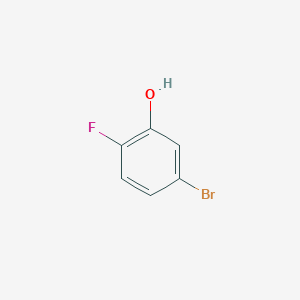
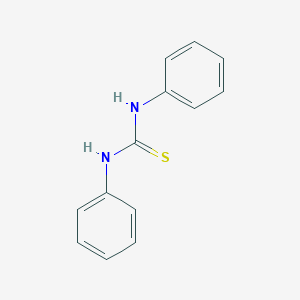

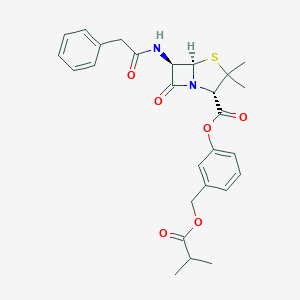

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)
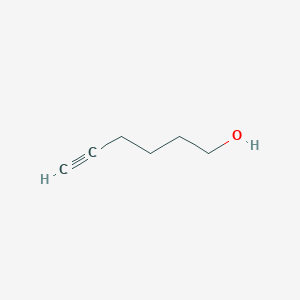
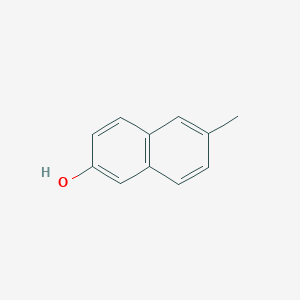
![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)
